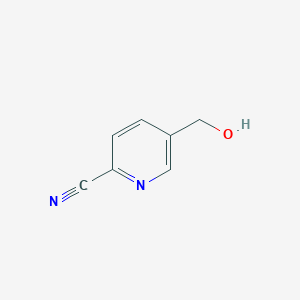

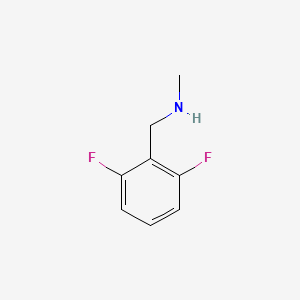

1-(2,6-difluorophenyl)-N-methylmethanamine

Overview

Description

The compound “1-(2,6-difluorophenyl)-N-methylmethanamine” belongs to a class of organic compounds known as anilines . These are organic compounds containing an amino group attached to a phenyl group. In this case, the phenyl group is substituted with two fluorine atoms at the 2 and 6 positions .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl ring with two fluorine atoms attached at the 2 and 6 positions, and a methylamine group attached at the 1 position . The presence of the fluorine atoms would likely influence the compound’s electronic properties .Chemical Reactions Analysis

Anilines, in general, are involved in a wide range of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of the electron-donating amino group makes the phenyl ring more reactive towards electrophilic aromatic substitution .Scientific Research Applications

Organic Electronics and Light-Emitting Devices

A study focused on novel fluorinated arylamine compounds for organic light-emitting devices (OLEDs) showcases their application in enhancing the efficiency and performance of OLEDs. The incorporation of fluorinated substituents into arylamine moieties was found to improve device efficiency significantly due to better carrier balance and reduced hole mobility in the hole-transporting layers (HTLs) and hole-injecting layers (HILs) (Li et al., 2012).

Structural Chemistry and Coordination Compounds

Another research area involves the structural analysis of coordination compounds, where difluorophenyl rings play a crucial role in stabilizing molecular conformations through intramolecular and intermolecular hydrogen bonding. This structural aspect is critical for understanding the properties and reactivity of such complexes (Yan et al., 2007).

Catalysis and Chemical Reactivity

The selective activation of C-F and C-H bonds with iron complexes, studied through reactions with (2,6-difluorophenyl)phenylmethanone and its imine derivative, highlights the application in catalysis and mechanistic studies. The work demonstrates different pathways for C-F/C-H bond activation, providing insights into the development of novel catalytic processes (Xu et al., 2013).

Material Science and Polymer Chemistry

Fluorinated polyimides derived from novel diamine monomers exhibit remarkable properties such as high optical transparency, low dielectric constant, and excellent thermal stability. These materials are promising for applications in advanced electronics and optoelectronics due to their superior performance attributes (Madhra et al., 2002).

Photophysical Properties and Luminescence

Research on boron difluoride complexes with amino and oxadiazole substituents reveals their potential in developing novel luminescent materials. These studies contribute to the understanding of photophysical properties and the design of materials with specific luminescent characteristics for optical and electronic applications (Fedorenko et al., 2016).

Future Directions

Mechanism of Action

Target of Action

A compound with a similar structure, {[(2,6-difluorophenyl)carbonyl]amino}-n-(4-fluorophenyl)-1h-pyrazole-3-carboxamide, is known to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial protein in cell cycle regulation.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through a similar mechanism.

properties

IUPAC Name |

1-(2,6-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBNFWNPKIKOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588540 | |

| Record name | 1-(2,6-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392691-62-2 | |

| Record name | 1-(2,6-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,6-difluorophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)